molecular formula C16H22O3 B010221 Benzoic acid, 4-(allyloxy)-3,5-dipropyl- CAS No. 100347-73-7

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

Cat. No.: B010221
CAS No.: 100347-73-7
M. Wt: 262.34 g/mol
InChI Key: UMPMTSRYGHCQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and is known for its unique properties that make it suitable for a wide range of applications. In

Mechanism of Action

The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes and functions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, has been shown to have several biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzoic acid, 4-(allyloxy)-3,5-dipropyl-, in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on benzoic acid, 4-(allyloxy)-3,5-dipropyl-. One area of interest is in the development of new materials with specific properties. This compound has unique self-assembly properties, which could be exploited for the development of novel materials with specific functions.
Another potential area of research is in the development of new drugs for the treatment of various diseases. The anti-inflammatory and antioxidant properties of this compound make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, benzoic acid, 4-(allyloxy)-3,5-dipropyl-, is a chemical compound with several potential applications in scientific research. Its unique properties make it suitable for use in a wide range of experiments, and it has several potential future directions for research. While there are still some limitations to using this compound in lab experiments, it has the potential to make a significant impact in various fields of research.

Synthesis Methods

The synthesis method of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, involves the reaction of allyl bromide with 3,5-dipropylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoic anhydride to obtain the final product. This synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Another potential application of this compound is in the field of materials science. It has been shown to have unique self-assembly properties, which could be exploited for the development of novel materials with specific properties.

Properties

100347-73-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

4-prop-2-enoxy-3,5-dipropylbenzoic acid

InChI

InChI=1S/C16H22O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,18)

InChI Key

UMPMTSRYGHCQAK-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O

100347-73-7

synonyms

4-prop-2-enoxy-3,5-dipropyl-benzoic acid

Origin of Product

United States

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